5-(4-Methoxy-phenyl)-4-(3-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol
Description
Structure and Synthesis
5-(4-Methoxy-phenyl)-4-(3-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol is a 1,2,4-triazole derivative featuring a thiol (-SH) group at position 3. The substituents at positions 4 and 5 are 3-trifluoromethylphenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating), respectively. This combination of substituents imparts unique electronic and steric properties, influencing its chemical reactivity and biological interactions.
Synthesis typically involves cyclization of hydrazinecarbothioamide precursors or condensation reactions with aldehydes. For example, analogous compounds like 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (compound 4 in ) are synthesized via cyclization of acylated hydrazinecarbothioamides under alkaline conditions . The trifluoromethyl group may be introduced via halogenated intermediates or direct substitution using trifluoromethylating agents.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3OS/c1-23-13-7-5-10(6-8-13)14-20-21-15(24)22(14)12-4-2-3-11(9-12)16(17,18)19/h2-9H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJGAJITULZZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-phenyl)-4-(3-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with isothiocyanates. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
S-Alkylation Reactions
The thiol group undergoes nucleophilic substitution with alkyl/aryl halides to form thioethers. A representative protocol involves:
Reagents : 3-Trifluoromethyl benzyl chloride, KOH (base)
Conditions : Ethanol (70%), room temperature, 16 hours
Yield : 60–85% (dependent on substituents)
| Substrate | Alkylating Agent | Product Structure | Yield (%) |
|---|---|---|---|
| Triazole-3-thiol derivative | 3-Trifluoromethyl benzyl chloride | S-Benzylated triazole | 70–85 |
This reaction is critical for introducing sulfur-linked pharmacophores, as demonstrated in DNA-targeting analogs .
Oxidation of the Thiol Group
The -SH group oxidizes to sulfonic acid (-SO₃H) or disulfide (-S-S-) under controlled conditions:
-
Disulfide formation : Air/O₂ exposure over 24–48 hours (ambient conditions)
-
Sulfonic acid : H₂O₂ (30%) in acetic acid, reflux, 4–6 hours
Example :
Disulfide derivatives exhibit enhanced stability and altered bioactivity profiles .
Cyclization with β-Diketones
Reacting with trifluoromethyl-β-diketones under acidic conditions forms thiazolo[3,2-b] triazoles:
Reagents : Trifluoromethyl-β-diketone, N-bromosuccinimide (NBS)
Conditions : DMF, reflux, 5 hours
Yield : 15–70% (varies with substituents)
| Triazole Derivative | Diketone Partner | Cyclized Product | Yield (%) |
|---|---|---|---|
| 5-Aryl-triazole-3-thiol | CF₃-β-diketone | Thiazolo-triazole | 20–70 |
Cyclized products show superior DNA-binding affinity compared to open-chain analogs .
Functionalization via Hydrazide Intermediates
The thiol group reacts with hydrazine derivatives to form hydrazone-linked hybrids:
Reagents : Ethyl chloroacetate, hydrazine hydrate
Conditions : Propan-2-ol, 60°C, 24 hours
Yield : 80–94%
Steps :
-
S-Alkylation : Ethyl chloroacetate → ethyl thioacetate intermediate
-
Hydrazide formation : Hydrazine → acetohydrazide derivative
These hybrids are precursors for antimicrobial agents, with MIC values as low as 3.25 µg/mL against Mycobacterium tuberculosis .
Electrophilic Aromatic Substitution
The electron-rich triazole ring and methoxy/trifluoromethyl substituents enable:
-
Nitration : HNO₃/H₂SO₄ at 0–5°C
-
Halogenation : Br₂/FeBr₃ or Cl₂/FeCl₃
Example : Bromination at the 5-position of the triazole ring enhances antibacterial potency against Pseudomonas aeruginosa .
Metal-Catalyzed Cross-Couplings
The aryl halide substituents (if present) participate in Suzuki-Miyaura or Ullmann couplings:
Catalyst : Pd(PPh₃)₄, CuI
Conditions : DMF/H₂O, 80°C, 12 hours
Applications : Synthesis of biaryl-triazole hybrids for anticancer screening .
Key Reaction Data Table
This compound’s reactivity is leveraged in medicinal chemistry to optimize pharmacokinetic properties (e.g., solubility via -SO₃H groups) and target engagement (e.g., DNA intercalation via planar heterocycles) . Further studies on regioselective modifications and in vivo efficacy are warranted.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or antimicrobial agents.
Medicine
The compound may have potential therapeutic applications, including as an antifungal, antibacterial, or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as corrosion resistance or enhanced durability.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-phenyl)-4-(3-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
Biological Activity
5-(4-Methoxy-phenyl)-4-(3-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 373.35 g/mol. The presence of the methoxy and trifluoromethyl groups contributes to its unique chemical reactivity and biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. Specifically, the compound has shown promising results in inhibiting cell proliferation in human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines.
Table 1: Cytotoxicity of this compound
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.
The mechanism behind the anticancer activity of this triazole derivative is attributed to its ability to induce apoptosis in cancer cells. It has been shown to interact with Bcl-2 proteins, which are crucial in regulating cell death. The binding affinity studies suggest that the compound competes effectively with other ligands for Bcl-2 binding sites, thereby promoting apoptotic pathways in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary results indicate that it possesses moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Triazole Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 128 µg/mL |
Case Studies
A notable study focused on a series of triazole derivatives similar to our compound showed that modifications in the phenyl substituents significantly influenced their biological activity. The introduction of electron-withdrawing groups like trifluoromethyl enhanced cytotoxicity against cancer cells compared to their non-fluorinated counterparts .
Another case study explored the structure-activity relationship (SAR) of triazole-thiol compounds. It was found that compounds with methoxy substitutions exhibited higher selectivity towards cancer cells while maintaining lower toxicity towards normal cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(4-methoxyphenyl)-4-(3-trifluoromethylphenyl)-4H-[1,2,4]triazole-3-thiol, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via cyclization of thiosemicarbazide intermediates under basic conditions. Optimization involves adjusting solvent systems (e.g., ethanol/water mixtures), reaction temperature (80–100°C), and catalyst selection (e.g., NaOH or KOH). Alkylation steps may require phase-transfer catalysts to improve yields. Characterization relies on elemental analysis, ¹H-NMR, and LC-MS to confirm purity and structure .
Q. How are structural and purity characteristics validated for this triazole-thiol derivative?
- Methodology :
- ¹H-NMR : Assign peaks to aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ ~3.8 ppm).
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 378) and fragmentation patterns.
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Q. What preliminary pharmacological screening methods are applicable to assess bioactivity?
- Methodology : Use in vitro assays such as:
- Enzyme inhibition : Measure IC₅₀ against targets like cyclooxygenase (COX) or acetylcholinesterase.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7).
- ADME Prediction : Employ SwissADME or similar tools to evaluate bioavailability and blood-brain barrier penetration .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodology :
- Substituent Variation : Replace methoxy or trifluoromethyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups.
- Biological Testing : Compare anti-inflammatory activity (e.g., IL-6 suppression in RAW 264.7 macrophages) across analogs. For example, chloro-substituted derivatives showed 2.3-fold higher potency than methoxy analogs in reducing IL-6 .
- Molecular Docking : Map binding interactions with targets like COX-2 using AutoDock Vina .
Q. What computational approaches predict pharmacological activity and toxicity?
- Methodology :
- PASS Online : Predict probable biological activities (e.g., antiviral or anticancer potential) based on structural descriptors.
- Toxicity Prediction : Use ProTox-II to estimate hepatotoxicity or mutagenicity risks.
- MD Simulations : Assess binding stability over 100 ns trajectories in GROMACS .
Q. How can conflicting data on biological activity between studies be resolved?
- Methodology :
- Reproducibility Checks : Standardize assay protocols (e.g., LPS concentration in inflammation models).
- Meta-Analysis : Compare datasets across studies using statistical tools (ANOVA with post-hoc LSD tests) to identify outliers.
- Structural Confirmation : Re-validate compound identity via X-ray crystallography if discrepancies arise .
Q. What advanced analytical techniques resolve structural ambiguities in substituted triazole-thiols?
- Methodology :
- X-ray Crystallography : Determine crystal packing and hydrogen-bonding networks.
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic proton signals.
- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (<5 ppm error) .
Q. How do storage conditions and formulation impact compound stability?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
